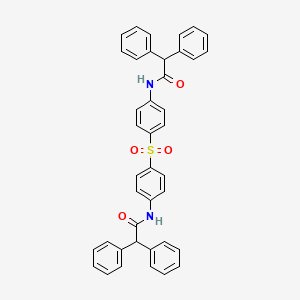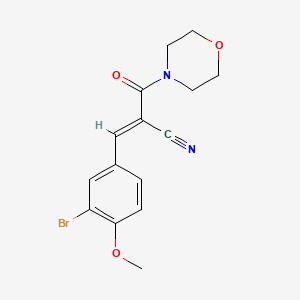![molecular formula C23H20Cl2N2O4 B4977068 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4977068.png)
4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as CI-994 and is a histone deacetylase (HDAC) inhibitor.
科学研究应用
4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has been extensively researched for its potential applications in various scientific fields. One of the main applications of this compound is in cancer research. Several studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
作用机制
The mechanism of action of 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for the deacetylation of histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC enzymes, this compound can increase histone acetylation, leading to the activation of tumor suppressor genes and the repression of oncogenes. This, in turn, can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has several biochemical and physiological effects. This compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs.
实验室实验的优点和局限性
One of the main advantages of using 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide in lab experiments is its potent anti-cancer properties. This compound can be used to study the mechanisms of cancer cell growth and apoptosis. However, one of the limitations of using this compound is its potential toxicity. This compound can be toxic to normal cells, and therefore, it is important to use appropriate dosages and experimental conditions.
未来方向
There are several future directions for the research on 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide. One of the future directions is to study the potential applications of this compound in other diseases, such as neurodegenerative diseases and inflammatory diseases. Another future direction is to study the potential synergistic effects of this compound with other anti-cancer drugs. Additionally, it is important to study the potential side effects of this compound and develop strategies to minimize its toxicity. Finally, it is important to study the mechanisms of resistance to this compound and develop strategies to overcome resistance.
In conclusion, 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound has potent anti-cancer properties and can induce apoptosis in cancer cells. The mechanism of action of this compound involves the inhibition of HDAC enzymes. This compound has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for the research on this compound, including studying its potential applications in other diseases, studying its potential synergistic effects with other anti-cancer drugs, and developing strategies to minimize its toxicity.
合成方法
The synthesis of 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves several steps. The first step is the synthesis of 2-chloro-5-methoxy-4-nitrobenzamide, which is then reduced to 2-chloro-5-methoxy-4-aminobenzamide. This compound is then reacted with 2-phenoxypropionyl chloride to obtain 2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]benzamide. Finally, this compound is reacted with 4-chlorobenzoyl chloride to obtain the final product, 4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide.
属性
IUPAC Name |
4-chloro-N-[2-chloro-5-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O4/c1-14(31-17-6-4-3-5-7-17)22(28)27-20-12-18(25)19(13-21(20)30-2)26-23(29)15-8-10-16(24)11-9-15/h3-14H,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPHFSCJKAKQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C(=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl)OC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(sec-butylamino)methylene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976986.png)

![(3-methoxypropyl){2-[2-(2-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B4976996.png)

![4-(2-chlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4977005.png)

![dimethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4977019.png)
![N-[3-(4-morpholinyl)propyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4977023.png)

![ethyl 5-acetyl-4-methyl-2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4977036.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4977050.png)

![3-{[(3,3-diphenylpropyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4977072.png)
![propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B4977094.png)